Silver benzoate
Overview
Description
Silver benzoate is a compound that has been utilized in various chemical syntheses. It serves as a key reagent in the synthesis of complex molecules, such as 1,2,4-triazoles, which are of interest due to their potential applications in various fields, including medicinal chemistry . The use of silver benzoate in these reactions is significant as it offers a mercury-free alternative, which is beneficial from both an environmental and health perspective .
Synthesis Analysis
The synthesis of silver benzoate is not directly described in the provided papers; however, its application in the synthesis of other compounds is well documented. For instance, silver benzoate has been used as a catalyst in the synthesis of benzoxazine/oxazine-fused isoquinolines and naphthyridines from o-alkynyl aldehydes . It has also been employed in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, demonstrating the ability to introduce a variety of substituents and retain optical purity when introducing chiral centers . Additionally, silver benzoate has been used in the cyclization step for the synthesis of 1,2,4-triazoles substituted with amino acid side chains .
Molecular Structure Analysis
While the molecular structure of silver benzoate itself is not detailed in the provided papers, the structure of various silver complexes that have been synthesized using related benzoate ligands is reported. For example, diverse silver(I) complexes constructed from methyl-4-(5-halopyrimidin-2-ylcarbamoyl)benzoate ligands have been synthesized, and their structures depend on the roles of the halogen atom and anion .
Chemical Reactions Analysis
Silver benzoate is involved in several chemical reactions as a catalyst or reagent. It has been used in silver-catalyzed domino approaches , [3+2]-cycloaddition of benzynes with diazocarbonyl species , and the synthesis of 4-substituted benzofurans . Additionally, it has been employed in the synthesis of substituted benzofuran- and indole-pyrroles and α-alkylated aryl ketones from internal alkynes and benzyl alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of silver benzoate are not explicitly discussed in the provided papers. However, the properties of silver nanoparticles synthesized using plant-derived 4-N-methyl benzoic acid, which is structurally related to silver benzoate, have been studied. These nanoparticles exhibit antimicrobial, antioxidant, and antitumor activities, suggesting that the silver and benzoate components contribute to these properties . Additionally, silver N-heterocyclic carbene complexes bearing a methyl benzoate substituent have shown antimicrobial efficacy comparable to silver nitrate .
Relevant Case Studies
Case studies involving silver benzoate include its use in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles on a multi-gram scale while maintaining optical purity . Another case study involves the synthesis of 1,2,4-triazoles substituted with amino acid side chains, where silver benzoate played a crucial role in the cyclization step . These examples demonstrate the practical applications of silver benzoate in organic synthesis and its potential for scale-up and use in the production of biologically active compounds.
Scientific Research Applications
Antimicrobial Applications
Silver benzoate has demonstrated significant antimicrobial efficacy, particularly in the field of food preservation and medical treatments. Studies have shown that silver benzoate-functionalized nanoparticles can act as effective food preservatives, displaying high antimicrobial activity against various food-borne pathogens at low concentrations (Kumar et al., 2017). Additionally, silver N-heterocyclic carbene complexes with methyl benzoate substituents have been synthesized and tested for antimicrobial efficacy against bacteria like Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, showing potential in bacterial infection treatment (Knapp et al., 2010).
Surface Chemistry and Catalysis
Silver benzoate is used in surface chemistry studies, such as investigating the acid-base chemistry of immobilized molecules on silver surfaces. For instance, the study of the acid-base chemistry of 2-mercaptobenzoic acid on silver surfaces revealed insights into the proton dissociation equilibrium and interactions with the silver surface, which is significant for surface-enhanced Raman spectroscopy applications (Ma & Harris, 2011). Additionally, silver benzoate has been utilized as a catalyst in studies like the Wolff rearrangement of α-diazoacetophenone, providing insights into novel reaction mechanisms (Yukawa et al., 1967).
Synthesis of Novel Compounds
Research involving silver benzoate has led to the synthesis of various novel compounds. For example, new silver(I) complexes with antimicrobial activities against bacterial and fungal strains have been developed, showcasing the versatility of silver benzoate in forming effective antimicrobial agents (O'Beirne et al., 2019). In another study, a new method using silver benzoate for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles was reported, highlighting its role in enabling the introduction of a variety of substituents in the synthesis process (Bibian et al., 2010).
Nanotechnology Applications
Silver benzoate plays a crucial role in nanotechnology, particularly in the synthesis of silver nanoparticles. A study described a method for synthesizing monodispersed silver nanoclusters using silver benzoate, demonstrating its importance in the field of nanomaterials (Chaki et al., 2002). Furthermore, research has explored the use of silver benzoate in the development of nanocomposites for antimicrobial coatings, highlighting its potential in high-solid antimicrobial coating applications (Naik & Ratna, 2015).
Future Directions
The use of green chemistry is environmental friendly, non-toxic, and cheap . Silver benzoate could potentially be used in the development of environmental friendly technology for material synthesis .
Relevant Papers
- “Synthesis and Characterization of Silver Selenide Nanoparticles via a Facile Sonochemical Route Starting from a Novel Inorganic Precursor” discusses the synthesis of silver selenide nanoparticles using silver benzoate .
- “Just Laser Irradiation of Silver Benzoate Water Solution – a Direct Way of Ag Nanofibers Synthesis for Broadband SERS Detection” discusses the use of silver benzoate in the synthesis of Ag nanofibers .
properties
IUPAC Name |
silver;benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWGXZGFUNWKB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5AgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883426 | |
Record name | Benzoic acid, silver(1+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silver benzoate | |
CAS RN |
532-31-0 | |
Record name | Silver benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, silver(1+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, silver(1+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silver benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILVER BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKL351M7YF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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